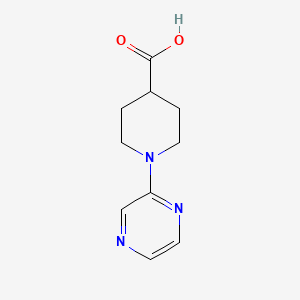

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAFIGZHASGILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362958 | |

| Record name | 1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606104-21-6 | |

| Record name | 1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxylic acid moiety. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both pyrazine and piperidine scaffolds. Pyrazine derivatives are known for a wide range of pharmacological effects, while the piperidine ring is a common structural motif in many pharmaceuticals, influencing properties such as solubility, lipophilicity, and receptor binding. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and potential biological activities of this compound, based on available data and established chemical principles.

Chemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be established, and others can be predicted based on its structure and data from analogous compounds.

Core Molecular Information

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NC=CN=C2 | - |

| InChI Key | InChI=1S/C10H13N3O2/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10/h1,4-5,8H,2-3,6-7H2,(H,14,15) | - |

Physicochemical Properties (Experimental and Predicted)

| Property | Predicted/Analogous Value | Notes |

| Physical State | Solid | Based on related compounds. |

| Melting Point | Not available | - |

| Boiling Point | ~430 °C (Predicted) | Based on 1-(3-chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid[2]. |

| pKa | ~4.3 (Predicted) | Carboxylic acid pKa, based on 1-(3-chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid[2]. |

| Solubility | Likely soluble in water and polar organic solvents. | Based on the solubility of pyrazine-2-carboxylic acid. |

Spectroscopic Data

Specific spectral data for this compound is not currently published. However, the expected spectral characteristics can be inferred from its structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the pyrazine ring (typically in the aromatic region, ~8.0-8.5 ppm), the piperidine ring protons (aliphatic region, ~1.5-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring (~140-160 ppm), the piperidine ring (~25-55 ppm), and the carboxylic acid carbonyl carbon (~170-180 ppm). |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretching band for the carboxylic acid (~1700-1725 cm⁻¹), C-N stretching bands, and aromatic C-H stretching bands. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 207.23, with fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the piperidine and pyrazine rings. |

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be designed based on established methodologies for the synthesis of related N-aryl piperidines and pyrazine derivatives.

Proposed Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of N-aryl piperidines is the nucleophilic aromatic substitution (SNA_r_) reaction between a halo-aromatic compound and a piperidine derivative.

Reaction Scheme:

2-Chloropyrazine + Piperidine-4-carboxylic acid → this compound + HCl

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.1 equivalents) and a suitable base (e.g., potassium carbonate or triethylamine, 2.5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Initiation: To the stirred solution, add 2-chloropyrazine (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been reported. However, the constituent pyrazine and piperidine moieties are present in numerous biologically active molecules, suggesting potential areas for pharmacological investigation.

Areas of Potential Biological Interest

-

Antimicrobial and Antioxidant Activity: Various derivatives of pyrazine-2-carboxylic acid have demonstrated both antimicrobial and antioxidant properties[3][4]. The title compound could be screened for similar activities.

-

Enzyme Inhibition: Piperidine carboxylic acid derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of 10H-pyrazino[2,3-b][1][5]benzothiazine containing a piperidine carboxylic acid moiety have been evaluated as inhibitors of adhesion molecule upregulation[6].

-

Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could be a candidate for screening against various CNS targets.

-

Anticancer Activity: Hybrids of natural products with pyrazine have been reviewed for their anticancer activities, among other biological effects[7].

Proposed Biological Screening Cascade

A logical workflow for investigating the biological activity of this compound would involve a tiered screening approach.

Caption: A potential workflow for the biological screening of the title compound.

Conclusion

This compound is a compound with a molecular structure that suggests a high potential for biological activity. While comprehensive experimental data is not yet available, this guide provides a foundational understanding of its chemical nature, a viable synthetic strategy, and a logical framework for its future investigation. The information presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel heterocyclic compounds. Further experimental validation of the predicted properties and biological activities is warranted to fully characterize this promising molecule.

References

- 1. scbt.com [scbt.com]

- 2. 1543014-69-2 CAS MSDS (1-(3-CHLORO-PYRAZIN-2-YL)-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles inferred data based on the well-characterized properties of its constituent pyrazine and piperidine-4-carboxylic acid moieties. This guide also presents a putative synthesis protocol, predicted spectroscopic data, and a discussion of potential therapeutic applications to serve as a foundational resource for researchers interested in this and related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxylic acid scaffold. The pyrazine moiety is a key pharmacophore found in numerous clinically significant drugs, known for its role in diverse biological activities.[1][2] Similarly, the piperidine ring is a prevalent structural motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for molecular elaboration.[3] The combination of these two pharmacophores in this compound suggests a potential for novel pharmacological activities, making it a compound of interest for drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrazine ring attached via a nitrogen atom to the 1-position of a piperidine ring, which is further substituted with a carboxylic acid group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13N3O2 | [4] |

| Molecular Weight | 207.23 g/mol | [4] |

| IUPAC Name | This compound | Inferred |

| CAS Number | Not available | N/A |

| Predicted LogP | 0.5 - 1.5 | Inferred |

| Predicted pKa | 3.5 - 4.5 (Carboxylic Acid), 1.0 - 2.0 (Pyrazine Nitrogens) | Inferred |

| Predicted Solubility | Moderately soluble in water and polar organic solvents | Inferred |

Synthesis and Characterization

Proposed Synthesis Protocol

A likely synthetic approach involves the nucleophilic aromatic substitution reaction between 2-chloropyrazine and piperidine-4-carboxylic acid.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0-3.0 eq).

-

Addition of Reagents: Add 2-chloropyrazine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress using an appropriate chromatographic technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Purification: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic characteristics for this compound, inferred from data for its constituent moieties and related structures.[5][6][7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | Pyrazine Protons: δ 8.0-8.5 ppm (multiplets, 3H)Piperidine Protons: δ 3.0-4.0 ppm (multiplets, 4H, α to N), δ 1.8-2.5 ppm (multiplets, 5H, other ring protons and CH)Carboxylic Acid Proton: δ 12.0-13.0 ppm (broad singlet, 1H) |

| ¹³C NMR | Pyrazine Carbons: δ 140-160 ppmPiperidine Carbons: δ 40-60 ppm (α to N), δ 25-40 ppm (other ring carbons)Carboxylic Acid Carbonyl: δ 170-180 ppm |

| Mass Spec (ESI+) | Predicted [M+H]⁺ = 208.1084 |

| Infrared (IR) | ~3400 cm⁻¹ (O-H stretch, carboxylic acid)~2900-3000 cm⁻¹ (C-H stretch)~1700 cm⁻¹ (C=O stretch, carboxylic acid)~1400-1600 cm⁻¹ (C=N and C=C stretch, pyrazine ring) |

Potential Biological Activities and Therapeutic Applications

The structural components of this compound suggest several potential areas of biological activity.

Signaling Pathways and Drug Discovery

Pyrazine derivatives are known to be involved in various signaling pathways and have been investigated for a range of therapeutic applications.[1][2] The piperidine moiety is also a common feature in many centrally acting drugs.[3]

Figure 2: Potential logical relationships in drug discovery.

The pyrazine ring is a known bioisostere for other aromatic systems and can participate in hydrogen bonding and pi-stacking interactions with biological targets. The carboxylic acid group provides a key site for ionic interactions and hydrogen bonding. The piperidine scaffold influences the compound's three-dimensional shape and physicochemical properties such as solubility and membrane permeability.

Given the known activities of related compounds, this compound could be a candidate for screening in assays related to:

-

Antitubercular Activity: Pyrazinamide is a first-line antitubercular drug, and other pyrazine derivatives have shown promise in this area.[9]

-

Anticancer Activity: Various pyrazine-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

-

Neurological Disorders: The piperidine scaffold is present in many drugs targeting the central nervous system.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and evaluation of this compound and its analogs.

Figure 3: General experimental workflow for synthesis and evaluation.

Conclusion

This compound represents an intriguing molecular scaffold with the potential for diverse biological activities. This technical guide provides a foundational understanding of its structure, properties, and a proposed synthetic route. The inferred spectroscopic data and discussion of potential therapeutic applications are intended to stimulate further research into this and related compounds. Experimental validation of the presented data is a necessary next step to fully elucidate the chemical and biological profile of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR spectrum [chemicalbook.com]

- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

CAS Number: 606104-21-6

For the Attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is limited. This guide provides a summary of available data, a putative synthetic protocol, and general context for the utility of this molecule in research and development. No specific experimental data, detailed protocols, or established signaling pathways for this compound were found in the public domain.

Core Compound Identification

This compound is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxylic acid moiety. Its chemical structure and basic properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 606104-21-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₃N₃O₂ | Santa Cruz Biotechnology |

| Molecular Weight | 207.23 g/mol | Santa Cruz Biotechnology |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=CN=C(C=N2) | - |

| InChI Key | InChI=1S/C10H13N3O2/c14-10(15)8-3-5-13(6-4-8)9-7-11-1-2-12-9/h1-2,7-8H,3-6H2,(H,14,15) | - |

Putative Synthesis Experimental Protocol

While a specific, published synthetic protocol for this compound was not found, a plausible method involves the nucleophilic aromatic substitution of a halopyrazine with piperidine-4-carboxylic acid or its ester, followed by ester hydrolysis if necessary.

Reaction: Nucleophilic Aromatic Substitution

Materials:

-

2-Chloropyrazine (1 equivalent)

-

Piperidine-4-carboxylic acid ethyl ester (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

-

Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for hydrolysis

-

Tetrahydrofuran (THF)/Water or Methanol/Water for hydrolysis

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 2-chloropyrazine in DMF, add piperidine-4-carboxylic acid ethyl ester and potassium carbonate.

-

Heating: Heat the reaction mixture at 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Purification of Ester Intermediate: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester intermediate by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification and Isolation: Quench the reaction and adjust the pH to approximately 3-4 with 1M HCl. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Final Purification: Dry the combined organic extracts, concentrate, and purify the final carboxylic acid product by recrystallization or chromatography to yield this compound.

Logical Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is no specific, publicly available data on the biological activity or the mechanism of action for this compound. However, the structural motifs present in the molecule are common in medicinal chemistry. For instance, piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1]benzothiazine have been investigated as inhibitors of adhesion molecules.[2] This suggests that compounds with the pyrazinyl-piperidine scaffold may have relevance in drug discovery programs targeting various biological pathways. Without experimental data, any discussion of signaling pathways would be purely speculative.

Applications in Research and Drug Development

Given the lack of extensive literature, this compound is most likely utilized as a building block or scaffold in synthetic and medicinal chemistry. Its bifunctional nature (a carboxylic acid for amide bond formation and a pyrazine ring for further modification or as a pharmacophoric element) makes it a versatile starting material for creating more complex molecules for screening libraries in drug discovery.

The logical relationship for its application in a drug discovery context is visualized below.

Caption: Role as a building block in a typical drug discovery workflow.

Conclusion

This compound (CAS 606104-21-6) is a chemical entity with limited available public data. While its physicochemical properties can be theoretically calculated, no experimental quantitative data, detailed peer-reviewed synthesis protocols, or biological activity studies were identified. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules for research and drug discovery. Researchers interested in this compound should consider the putative synthetic route provided as a starting point and would need to conduct their own experimental validation and biological characterization.

References

- 1. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 2. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The IUPAC name for this compound is confirmed as This compound . This document details its physicochemical properties, a potential synthetic route, and its likely biological activities, with a focus on its antimicrobial potential through the inhibition of Glucosamine-6-phosphate synthase.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Boiling Point (Predicted) | 433.4±45.0 °C | [2] |

| Density (Predicted) | 1.402±0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.33±0.20 | [2] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of pyrazine carboxamide derivatives, a plausible synthetic route can be proposed. This involves the formation of a more reactive acyl chloride from pyrazine-2-carboxylic acid, followed by its reaction with piperidine-4-carboxylic acid.

Proposed Synthesis of this compound:

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [3]

-

To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 equivalent), add dry toluene.

-

Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Coupling of Pyrazine-2-carbonyl chloride with Piperidine-4-carboxylic acid

-

Dissolve piperidine-4-carboxylic acid (1.0 equivalent) and a suitable base, such as triethylamine (2.0 equivalents), in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a separate reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyrazine-2-carbonyl chloride (1.0 equivalent) in the same solvent to the cooled solution of piperidine-4-carboxylic acid.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

Derivatives of pyrazine are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular effects.[4][5] While specific quantitative data for the antimicrobial activity of this compound is not available, related pyrazine-2-carboxylic acid derivatives have shown significant activity against various bacterial strains.[4] For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 50 µg/mL against E. coli and have also been effective against S. aureus.[4]

A promising mechanism of action for the antibacterial effects of pyrazine derivatives is the inhibition of Glucosamine-6-phosphate synthase (GlcN-6-P synthase).[4] This enzyme is crucial in the hexosamine biosynthetic pathway, which is responsible for the formation of essential components of the bacterial cell wall.

Glucosamine-6-Phosphate Synthase Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where this compound acts as an inhibitor of GlcN-6-P synthase, thereby disrupting the bacterial cell wall synthesis.

Conclusion

This compound is a compound with potential for further investigation in the field of antimicrobial drug discovery. The information provided in this guide, including its physicochemical properties, a plausible synthetic route, and a likely mechanism of action, serves as a valuable resource for researchers and scientists. Further experimental validation of the proposed synthesis and quantitative assessment of its biological activity are warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. 1543014-69-2 CAS MSDS (1-(3-CHLORO-PYRAZIN-2-YL)-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information on its chemical identity, predicted properties, and proposes a synthetic pathway based on established chemical methodologies. Furthermore, it explores the potential biological activities of this molecule by examining the known pharmacological profiles of structurally related pyrazine and piperidine derivatives. This guide is intended to serve as a foundational resource for researchers investigating this and similar chemical scaffolds.

Chemical Identity and Properties

This compound is a derivative of piperidine, featuring a pyrazinyl substituent at the nitrogen atom and a carboxylic acid group at the 4-position.

Synonyms and Identifiers

Currently, there are no widely recognized synonyms for this compound in major chemical databases. Researchers are encouraged to use the systematic IUPAC name for unambiguous identification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 207.23 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C10H13N3O2/c14-10(15)8-1-4-13(5-2-8)9-6-11-3-7-12-9/h3,6-8H,1-2,4-5H2,(H,14,15) | |

| InChIKey | DQZQBNKOVJNCRU-UHFFFAOYSA-N | |

| SMILES | O=C(O)C1CCN(C2=NC=CN=C2)CC1 | |

| CAS Number | Not available |

Note: InChI, InChIKey, and SMILES are provided for the structurally related isomer 1-(pyrazin-2-yl)piperidine-3-carboxylic acid as a reference.

Physicochemical Properties

Proposed Synthesis Protocol

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a halopyrazine with a piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester.

Materials and Reagents

-

2-Chloropyrazine

-

Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

-

Triethylamine (Et₃N) or other suitable base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

-

To a solution of ethyl isonipecotate (1.0 eq) and triethylamine (1.2 eq) in DMF, add 2-chloropyrazine (1.1 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of THF and water or methanol.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrazine and piperidine moieties are prevalent in a wide range of biologically active compounds.

Insights from Structurally Related Compounds

-

Antimicrobial and Antifungal Activity: Pyrazine derivatives are known to exhibit antimicrobial and antifungal properties. For instance, various amides of pyrazine-2-carboxylic acid have been synthesized and evaluated for their antimycobacterial and antifungal activities.

-

Anticancer Activity: The pyrazole and piperazine/piperidine scaffolds are features of numerous anticancer agents. Novel pyrimidinyl pyrazole derivatives containing a piperazine moiety have demonstrated potent cytotoxic activity against various tumor cell lines.[2]

-

Anti-inflammatory Activity: Piperidine derivatives have been investigated for their anti-inflammatory properties.

-

Neurological Activity: The piperidine ring is a core component of many central nervous system (CNS) active drugs.

Given these precedents, this compound is a candidate for screening in various biological assays to explore its potential therapeutic applications.

Conclusion

This compound represents an interesting, yet underexplored, molecule with potential applications in drug discovery. This technical guide provides a starting point for researchers by consolidating its known chemical identity, proposing a viable synthetic route, and outlining potential areas of biological investigation based on the activities of related compounds. Further experimental validation of its physicochemical properties, synthesis, and biological activity is warranted to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-(Pyrazin-2-yl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid. Due to the limited availability of experimental data for this specific molecule, information from structurally similar compounds is included for comparative purposes. This document also outlines standard experimental protocols for determining key physicochemical parameters.

Core Physical and Chemical Data

This compound is a derivative of piperidine-4-carboxylic acid, featuring a pyrazinyl substituent on the piperidine nitrogen. Its chemical structure influences its physical properties, such as solubility, acidity, and melting point.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃N₃O₂[1]

-

Molecular Weight: 207.23 g/mol [1]

-

CAS Number: 1211595-63-3 (Note: CAS numbers can vary for novel compounds)

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for this compound and related analogues. It is important to note that much of the data for the target compound is predicted, while experimental values are provided for similar structures to offer a comparative baseline.

| Physical Property | Value | Compound | Data Type |

| Molecular Formula | C₁₀H₁₃N₃O₂ | This compound | Calculated |

| Molecular Weight | 207.23 g/mol | This compound | Calculated[1] |

| Physical State | Solid | 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (analogue) | Experimental[2] |

| Melting Point | 100.6 - 102.1 °C | 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (analogue) | Experimental[2] |

| Boiling Point | 433.4 ± 45.0 °C | 1-(3-Chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid (analogue) | Predicted |

| pKa (acidic) | 4.33 ± 0.20 | 1-(3-Chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid (analogue) | Predicted |

| LogP | No data available | This compound | - |

| Aqueous Solubility | No quantitative data available | This compound | - |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols standard in organic and medicinal chemistry.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a solid compound's purity.[3]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a small amount of the finely powdered dry sample.[3][4]

-

Procedure:

-

A small amount of the crystalline compound is packed into a glass capillary tube, which is sealed at one end.[3][5]

-

The capillary tube is placed in a heating block or oil bath adjacent to a thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

-

-

Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

2. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a highly accurate method for its determination.[6][7]

-

Apparatus: Calibrated pH meter with an electrode, a magnetic stirrer, a burette, and standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[6]

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[6]

-

The solution is made acidic (around pH 2) with a standardized acid.[6]

-

The solution is then titrated with a standardized base, added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[6]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the acid is half-neutralized.[8]

-

3. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]

-

Apparatus: Vials with screw caps, an orbital shaker with temperature control, filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC-UV or LC/MS).[9][10]

-

Procedure:

-

An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

-

The vial is sealed and agitated in a temperature-controlled shaker for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution.[9]

-

After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]

-

The concentration of the compound in the clear, saturated solution is then accurately measured using a calibrated analytical method like HPLC-UV.[9][10]

-

Mandatory Visualization

The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.es [fishersci.es]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

In-Depth Technical Guide on 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid: Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on its known properties, data from closely related analogs, and detailed, standardized experimental protocols for determining aqueous and organic solubility. This guide is intended to serve as a foundational resource for researchers, enabling them to assess the compound's potential developability and to design appropriate experimental plans for its characterization. Methodologies for solubility determination, including the gold-standard shake-flask method and potentiometric titration, are presented in detail. Additionally, a potential mechanism of action is illustrated based on the known biological activities of related pyrazine compounds.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and a Structural Analog

| Property | Value | Compound | Data Type | Source |

| Molecular Formula | C10H13N3O2 | This compound | [1] | |

| Molecular Weight | 207.23 g/mol | This compound | [1] | |

| pKa | 4.33 ± 0.20 | 1-(3-chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid | Predicted | [2] |

| Solubility | Data not available | This compound |

Note: The provided pKa value is a prediction for a structurally similar compound and should be used as an estimation. Experimental determination is recommended for precise characterization.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical in drug development. The following are detailed protocols for two widely accepted methods for determining the solubility of a carboxylic acid compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[3] It involves equilibrating an excess amount of the solid compound in a solvent over a specified period and then measuring the concentration of the dissolved compound in the supernatant.

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., phosphate-buffered saline at various pH values) and/or organic solvents (e.g., ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common for thermodynamic solubility.[3]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the solid material.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standards and the filtered supernatant using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

-

Data Analysis: The determined concentration from the saturated solution represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Potentiometric Titration for pH-Dependent Solubility and pKa Determination

For ionizable compounds such as carboxylic acids, potentiometric titration is a powerful method to determine both the intrinsic solubility (solubility of the neutral form) and the pKa.[4][5][6] This method involves titrating a solution of the compound and monitoring the pH changes.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Autotitrator or manual burette

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Beaker or titration vessel

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent if necessary to achieve initial dissolution. The starting pH may be adjusted to fully dissolve the compound in its ionized form.

-

Titration: Begin the titration by adding small, precise increments of the titrant (e.g., HCl if starting from a basic solution).

-

pH Monitoring: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Precipitation Point: As the pH approaches the pKa of the carboxylic acid, the neutral, less soluble form of the compound will begin to precipitate out of the solution. This is often observed as a plateau or a change in the slope of the titration curve.

-

Data Analysis: The titration data (volume of titrant vs. pH) is plotted. The pKa can be determined from the pH at the half-equivalence point before precipitation. The intrinsic solubility can be calculated from the pH and the amount of titrant added at the point where precipitation begins and throughout the precipitation region.[4][7]

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the shake-flask solubility determination method and a hypothetical signaling pathway based on the known activities of related pyrazine compounds.

Caption: Workflow for the Shake-Flask Solubility Method.

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Potential Biological Activity

While the specific biological targets of this compound have not been extensively reported, the pyrazine moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[8][9] Derivatives of pyrazine have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[10][11][12]

Notably, many pyrazine-based compounds function as kinase inhibitors.[11][13] Kinases are crucial enzymes in cellular signaling pathways that regulate processes like cell growth, proliferation, and differentiation. In many diseases, including cancer and bacterial infections, the dysregulation of kinase activity is a key factor. A pyrazine-containing molecule can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell growth or induction of apoptosis, as depicted in the hypothetical pathway above. The potential for this compound to exhibit such activities warrants further investigation.

Conclusion

This compound is a compound of interest for which comprehensive public data on solubility is currently lacking. This guide provides the necessary foundational information and detailed experimental protocols to enable researchers to thoroughly characterize its solubility profile. The shake-flask and potentiometric titration methods offer robust approaches to determine its thermodynamic and pH-dependent solubility, respectively. Understanding these properties is a critical step in evaluating its potential as a lead compound in drug discovery and development. Further studies are encouraged to explore its biological activities, potentially as a kinase inhibitor, given the prevalence of this mechanism among related pyrazine derivatives.

References

- 1. scbt.com [scbt.com]

- 2. 1543014-69-2 CAS MSDS (1-(3-CHLORO-PYRAZIN-2-YL)-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. DSpace [kops.uni-konstanz.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative stability data for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is not extensively available in public literature. This guide provides a framework based on the general chemical properties of pyrazine and piperidine derivatives, alongside established methodologies for stability and storage assessment.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. A thorough understanding of its chemical stability is paramount for ensuring its quality, safety, and efficacy in preclinical and formulation studies. This document outlines the critical aspects of stability, recommended storage conditions, and standard protocols for evaluating the shelf-life of this compound.

Chemical Profile and General Stability

This compound possesses a pyrazine ring, a piperidine ring, and a carboxylic acid moiety. The overall stability of the molecule is generally considered to be good under standard laboratory conditions. The pyrazine ring is aromatic and relatively stable, though it can be susceptible to photo-degradation and strong oxidizing agents. The piperidine ring is a saturated heterocycle and is generally stable, but the tertiary amine can be prone to oxidation. The carboxylic acid group may undergo decarboxylation at elevated temperatures.

Based on available safety data sheets (SDS) for this and structurally similar compounds, this compound is stable under recommended storage conditions. However, it is important to avoid exposure to strong oxidizing agents, strong acids, and extreme temperatures to prevent degradation.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |

| Light | Store in a light-resistant container. | Protects against potential photodegradation of the pyrazine ring. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | Prevents oxidation, particularly of the tertiary amine in the piperidine ring. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, potential degradation routes can be inferred from the chemistry of its constituent functional groups. These include oxidation, photodegradation, and thermal degradation.

Caption: Inferred Degradation Pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should be established to determine the shelf-life and identify degradation products of this compound. This typically involves long-term and accelerated stability studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential. This method must be able to separate the parent compound from any potential degradation products and impurities.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.

| Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Stress | Solid state at 80°C for 48 hours |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines) |

Long-Term and Accelerated Stability Studies

These studies are performed on the bulk compound stored under controlled conditions.

| Study | Storage Conditions | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data Presentation

The results from stability studies should be presented in a clear and organized manner to facilitate analysis and determination of the re-test period or shelf-life.

Table of Analytical Results from Stability Study

| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |

| 0 | - | White to off-white solid | 99.8 | 0.2 |

| 3 | 25°C/60%RH | Conforms | 99.7 | 0.3 |

| 6 | 25°C/60%RH | Conforms | 99.6 | 0.4 |

| 12 | 25°C/60%RH | Conforms | 99.5 | 0.5 |

| 3 | 40°C/75%RH | Conforms | 99.2 | 0.8 |

| 6 | 40°C/75%RH | Slight discoloration | 98.5 | 1.5 |

Note: Data presented in this table is illustrative and not based on actual experimental results for this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of a new chemical entity like this compound.

Caption: General Workflow for Stability Assessment.

Conclusion

The Biological Versatility of Pyrazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold in the design of novel therapeutic agents. Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazine-containing compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. The following sections will delve into the quantitative data supporting these activities, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms and experimental workflows.

Anticancer Activity of Pyrazine Derivatives

Pyrazine-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines. Their mechanisms of action are diverse, frequently involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity

The anticancer potency of various pyrazine derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit a biological process by 50%. A curated summary of the IC50 values for representative pyrazine compounds against various cancer cell lines is presented in Table 1.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrids | Compound 46 | BPH-1 | 10.4 | [1] |

| MCF-7 | 9.1 | [1] | ||

| Compound 47 | PC12 | 16.4 | [1] | |

| Compound 48 | BEL-7402 | 10.74 | [1] | |

| Compound 49 | A549 | 0.13 | [2] | |

| Colo-205 | 0.19 | [2] | ||

| Compound 50 | MCF-7 | 0.18 | [2] | |

| Compound 51 | MCF-7 | 0.012 | [2] | |

| A549 | 0.045 | [2] | ||

| DU-145 | 0.33 | [2] | ||

| Polyphenol-Pyrazine Hybrids | Compound 67 (Resveratrol analog) | MCF-7 | 70.9 | [1][2] |

| Flavonoid-Pyrazine Hybrids | Compound 88 | HT-29 | 10.67 | [3] |

| Compound 89 | MCF-7 | 10.43 | [3] | |

| Compound 90 | HT-29 | 10.90 | [3] | |

| Cinnamic acid-Pyrazine Hybrids | Compound 34 | BEL-7402 | 9.40 | [4] |

| A549 | 7.83 | [4] | ||

| Piperlongumine Analogs | Compounds 38-40 | HCT116 | 3.19 - 8.90 | [2] |

| A-Ring Fused Steroidal Pyrazines | Compound 12n | PC-3 | 0.93 | [5][6] |

| [1][7][8]triazolo[4,3-a] Pyrazine Derivatives | Compound 17l | A549 | 0.98 | |

| MCF-7 | 1.05 | |||

| Hela | 1.28 | |||

| Imadazo[1,2-a]pyrazine Derivatives | Compound 3c | Breast (MCF7), Colorectal (HCT116), Leukemia (K652) | Average 6.66 | [9] |

| 3-aminoimidazole[1,2-α]pyridine/pyrazine Analogues | Compound 16 | HT-29 | 12.98 | [10] |

| B16F10 | 27.54 | [10] | ||

| Compound 18 | MCF-7 | 9.60 | [10] | |

| Copper(II) Pyrazine-based Complex | Cu(L) complex | HeLa | 17.50 | [11][12] |

Signaling Pathways in Anticancer Activity

The anticancer effects of pyrazine derivatives are often attributed to their ability to interfere with key signaling cascades that are dysregulated in cancer.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine-mediated cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Certain pyrazine derivatives have been shown to inhibit the phosphorylation of STAT3, a key downstream effector in this pathway, leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and cell cycle regulators (c-Myc), and the upregulation of pro-apoptotic proteins (Bax).[8]

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a common event in many human cancers. Pyrazoline chalcones, which incorporate a pyrazine moiety, have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[13]

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[12][19]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][12]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][12]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8][12]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8][12] The absorbance is directly proportional to the number of viable cells.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol:

-

Cell Treatment: Treat cells with the pyrazine derivative for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[11][20]

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to eliminate RNA staining.[7][11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[1][7][20]

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine-containing compounds exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Table 2 summarizes the MIC values of selected pyrazine derivatives.

| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Pyrazine Carboxamide Derivatives | Compound P1 | Mycobacterium tuberculosis H37Rv | Comparable to Pyrazinamide | [21] |

| Compound P2 | Candida albicans | Comparable to Fluconazole | [21] | |

| Thiazoline/Thiazolidinone Derivatives | Compounds 11, 12, 40 | Gram-positive and Gram-negative bacteria, M. tuberculosis H37Rv | Significant activity | [22] |

| Pyrazine-2-Carboxylic Acid Derivatives | Compound P4 | C. albicans | 3.125 | [20] |

| E. coli | 50 | [20] | ||

| Compound P10 | C. albicans | 3.125 | [20] | |

| P. aeruginosa | 25 | [20] | ||

| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | Staphylococcus aureus | 32 | [13][23] |

| Escherichia coli | 16 | [13][23] |

Experimental Protocols for Antimicrobial Activity

This is a standard method for determining the MIC of an antimicrobial agent against bacteria.[3][6][18][23][24][25]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.[6]

-

Serial Dilution: Perform two-fold serial dilutions of the pyrazine derivative in a 96-well microtiter plate containing broth.[3][23]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[6][23]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[23]

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.[6]

Anti-inflammatory Activity of Pyrazine Derivatives

Several pyrazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Specific Derivative | Assay | Inhibition | Concentration | Reference |

| Paeonol-Pyrazine Hybrid | Compound 37 | LPS-induced NO production in RAW264.7 macrophages | 56.32% | 20 µM | [3] |

Signaling Pathways in Anti-inflammatory Activity

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the expression of various inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS). Tetramethylpyrazine has been shown to suppress the activation of NF-κB.[21]

Experimental Protocols for Anti-inflammatory Activity

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[22][26][27][28][29]

Protocol:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with LPS in the presence or absence of the pyrazine derivative.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[22][28]

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound. Measure the absorbance at 540 nm.[22][28] The amount of nitrite is determined from a standard curve.

Experimental Workflows

The discovery and development of novel bioactive pyrazine compounds typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Drug Discovery Workflow for Pyrazine Derivatives

Conclusion

Pyrazine-containing compounds represent a highly versatile and promising class of molecules in the realm of drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. This technical guide has provided a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with these activities. The structured presentation of this information, including tabular data and graphical representations, is intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation pyrazine-based therapeutics. Further exploration into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for novel and effective treatments for a range of human diseases.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. biocompare.com [biocompare.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. atcc.org [atcc.org]

- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. journals.asm.org [journals.asm.org]

- 25. protocols.io [protocols.io]

- 26. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol Griess Test [protocols.io]

- 28. mdpi.com [mdpi.com]

- 29. resources.rndsystems.com [resources.rndsystems.com]

The Ascendancy of Pyrazinylpiperidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the intricate landscape of drug discovery, the pyrazinylpiperidine core has emerged as a privileged scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide offers an in-depth exploration of pyrazinylpiperidine derivatives, catering to researchers, scientists, and drug development professionals. It delves into their synthesis, biological activities, and structure-activity relationships (SAR), with a particular focus on their modulation of serotonin receptors, key targets in the central nervous system (CNS).

Core Synthesis Strategies: Building the Pyrazinylpiperidine Framework

The synthesis of pyrazinylpiperidine derivatives typically involves a convergent approach, centered around the coupling of a pyrazine moiety with a piperazine ring. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrazine and a piperazine derivative.

A notable one-pot synthesis for 2-(piperazin-1-yl)pyrazine derivatives has been developed, utilizing an iodine-mediated reaction of N-alkyl piperazines. This method offers a straightforward and efficient pathway to the core scaffold. The reaction proceeds by reacting an N-substituted piperazine with iodine and sodium acetate in acetonitrile, leading to the formation of the desired pyrazinylpiperazine. This protocol is attractive due to the use of inexpensive reagents and its tolerance for a broad range of functional groups, generally providing good yields.[1]

General Synthetic Workflow:

Further diversification of the pyrazinylpiperidine scaffold can be achieved by modifying the piperazine ring, often through N-alkylation or N-acylation, to explore and optimize interactions with biological targets.

Biological Significance: Targeting Serotonin Receptors for CNS Disorders

Pyrazinylpiperidine derivatives have garnered significant attention for their potent and often selective activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are implicated in the pathophysiology of numerous CNS disorders, including anxiety, depression, and cognitive deficits.[2][3] The interplay between these two receptors is a subject of intense research, as they often trigger opposing downstream signaling cascades.[2]

Table 1: Representative Pyrazinylpiperidine Derivatives and their Bioactivity

| Compound ID | Target(s) | Bioactivity (Ki, nM) | Reference |

| Lurasidone | 5-HT7, D2, 5-HT2A, 5-HT1A, α2C, α2A | 0.5, 1.0, 2.6, 6.8, 11, 41 | Foye's Principles of Medicinal Chemistry, 8th Ed. |

| 8c | 5-HT1A, 5-HT7 | 3.77 (5-HT1A), 29 (5-HT7) | [4] |

| 20b | 5-HT1A, 5-HT7, 5-HT2A | 25.1 (5-HT1A), 11.0 (5-HT7), 19.3 (5-HT2A) | [4] |

| 29 | 5-HT1A, 5-HT7 | 10.3 (5-HT1A), 23.0 (5-HT7) | [4] |

Note: This table presents a selection of data for illustrative purposes. Ki values represent the inhibition constant, indicating the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay.

Deciphering the Mechanism: Signaling Pathways of 5-HT1A and 5-HT7 Receptors

The 5-HT1A and 5-HT7 receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

-

5-HT1A Receptor Signaling: The 5-HT1A receptor primarily couples to the Gαi/o protein.[2][5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[2]

-

5-HT7 Receptor Signaling: In contrast, the 5-HT7 receptor predominantly couples to the Gαs protein.[2][4] Agonist binding stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels.[2][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. The 5-HT7 receptor can also signal through a non-canonical pathway involving Gα12, which activates RhoGEFs and the small GTPase RhoA, influencing cytoskeletal dynamics.[6]

Experimental Protocols: Assessing Biological Activity

The biological evaluation of pyrazinylpiperidine derivatives is crucial to determine their potency, selectivity, and functional activity. Key experimental protocols include radioligand binding assays and functional assays measuring second messenger levels.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand with known affinity for the receptor.

Experimental Workflow for Radioligand Binding Assay:

Detailed Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A or 5-HT7) are prepared from cultured cells through homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, or [3H]5-CT for 5-HT7) and a range of concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-